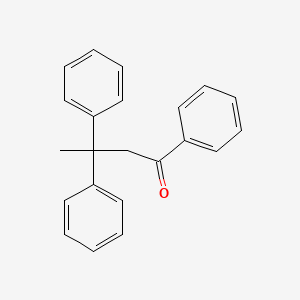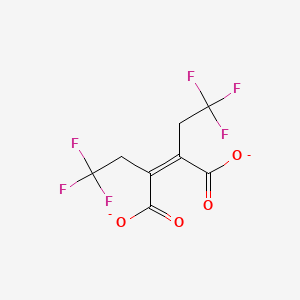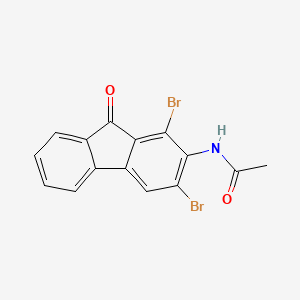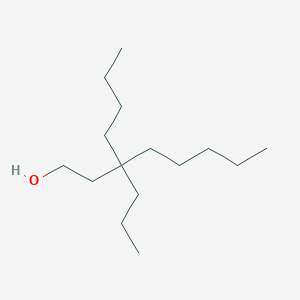![molecular formula C20H26N2O3 B14007020 2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione CAS No. 71471-52-8](/img/structure/B14007020.png)
2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a spirocyclic nonane-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Spirocyclization: The spirocyclic nonane-dione core is formed through a cyclization reaction involving a diketone precursor and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the spirocyclic core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, electrophiles, and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
Applications De Recherche Scientifique
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders, due to its ability to interact with neurotransmitter receptors.
Pharmacology: The compound is studied for its pharmacokinetic properties and its potential as a drug candidate.
Organic Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione: Similar structure with a decane-dione core instead of a nonane-dione core.
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.3]octane-7,9-dione: Similar structure with an octane-dione core.
Uniqueness
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione is unique due to its specific spirocyclic nonane-dione core, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
71471-52-8 |
|---|---|
Formule moléculaire |
C20H26N2O3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C20H26N2O3/c23-17-7-6-16(12-15(17)14-21-10-4-1-5-11-21)22-18(24)13-20(19(22)25)8-2-3-9-20/h6-7,12,23H,1-5,8-11,13-14H2 |
Clé InChI |
WTSAPITVHZANSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=C(C=CC(=C2)N3C(=O)CC4(C3=O)CCCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
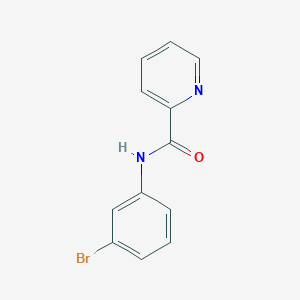
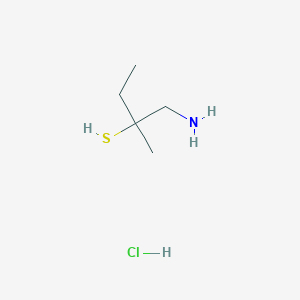
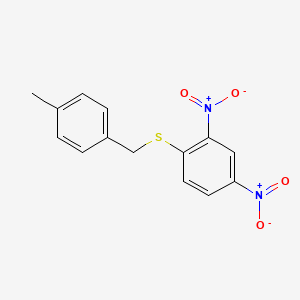
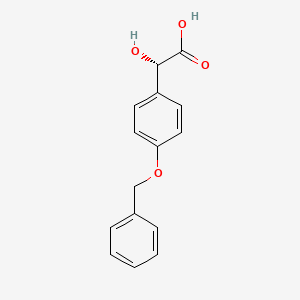
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
